molecular formula C10H12ClNO B7904016 (6-Chlorochroman-3-YL)methanamine

(6-Chlorochroman-3-YL)methanamine

Cat. No.: B7904016
M. Wt: 197.66 g/mol
InChI Key: KRGBYALRWWPLMH-UHFFFAOYSA-N
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Description

(6-Chlorochroman-3-YL)methanamine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol. It is a derivative of chroman, featuring a chlorine atom at the 6th position and an amine group attached to the 3rd position of the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chlorochroman-3-YL)methanamine typically involves the following steps:

  • Chlorination: Starting with chroman, the compound undergoes chlorination to introduce a chlorine atom at the 6th position.

  • Amination: The chlorinated chroman is then subjected to amination to introduce the amine group at the 3rd position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (6-Chlorochroman-3-YL)methanamine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the chlorine atom or modify the chroman ring.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of dechlorinated or modified chroman derivatives.

  • Substitution: Formation of various substituted chroman compounds.

Scientific Research Applications

(6-Chlorochroman-3-YL)methanamine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Chlorochroman-3-YL)methanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(6-Chlorochroman-3-YL)methanamine can be compared to other similar compounds, such as:

  • Chroman: The parent compound without the chlorine atom.

  • 6-Chlorochroman-3-ol: A similar compound with a hydroxyl group instead of the amine group.

  • 6-Chlorochroman-3-carboxylic acid: A compound with a carboxylic acid group at the 3rd position.

These compounds differ in their functional groups and, consequently, their chemical properties and applications

Properties

IUPAC Name

(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGBYALRWWPLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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